Methyl (5-formyl-1H-imidazol-2-yl)carbamate

Description

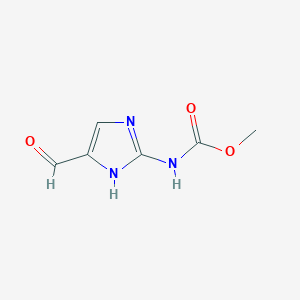

Methyl (5-formyl-1H-imidazol-2-yl)carbamate is a heterocyclic compound featuring an imidazole core substituted with a formyl group (-CHO) at position 5 and a methyl carbamate (-OC(O)NHCH₃) at position 2. The imidazole ring is aromatic, conferring stability, while the formyl group introduces reactivity for further synthetic modifications, such as nucleophilic additions or condensations.

Properties

CAS No. |

917919-64-3 |

|---|---|

Molecular Formula |

C6H7N3O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

methyl N-(5-formyl-1H-imidazol-2-yl)carbamate |

InChI |

InChI=1S/C6H7N3O3/c1-12-6(11)9-5-7-2-4(3-10)8-5/h2-3H,1H3,(H2,7,8,9,11) |

InChI Key |

QGPNHPBQBSTSGH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC=C(N1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-formyl-1H-imidazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a formyl-substituted imidazole with methyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-formyl-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Methyl (5-carboxy-1H-imidazol-2-yl)carbamate.

Reduction: Methyl (5-hydroxymethyl-1H-imidazol-2-yl)carbamate.

Substitution: Various N-substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl (5-formyl-1H-imidazol-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug development, particularly for its imidazole core which is known to exhibit various therapeutic activities.

Industry: Utilized in the development of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of Methyl (5-formyl-1H-imidazol-2-yl)carbamate is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The formyl and carbamate groups may also contribute to its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between Methyl (5-formyl-1H-imidazol-2-yl)carbamate and related imidazole- or benzimidazole-based carbamates:

Key Observations:

Structural Variations: Core Heterocycle: Benzimidazole derivatives (e.g., Albendazole, Benomyl) exhibit fused aromatic systems, increasing lipophilicity compared to imidazole analogs. This enhances membrane permeability, critical for biological activity . Substituent Effects: The formyl group in this compound distinguishes it from nitro (Ronidazole) or halogenated (6-chloro derivative) analogs, which are often bioactive due to electron-withdrawing effects .

Physicochemical Properties: Lipophilicity: Albendazole (log P 2.55) and Benomyl serve as benchmarks for benzimidazole carbamates, while imidazole-based compounds (e.g., target compound) likely have lower log P values due to reduced aromaticity . Reactivity: The formyl group in the target compound enables Schiff base formation or click chemistry, unlike the inert chloro or sulfanyl groups in other derivatives .

Applications: Drug Development: Albendazole and Ronidazole are established therapeutics, whereas this compound remains a precursor for novel analogs . Safety: Carbamates generally require careful handling; for example, Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate mandates respiratory protection and hazard controls .

Research Implications

The unique reactivity of this compound positions it as a versatile scaffold for synthesizing derivatives with tailored biological or material properties. Future studies should focus on quantifying its physicochemical parameters and exploring partnerships with academic or industrial laboratories to expand its utility .

Biological Activity

Methyl (5-formyl-1H-imidazol-2-yl)carbamate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy in different biological contexts, and potential applications in medicine.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its diverse biological activities. The presence of the formyl group enhances its reactivity and potential interactions with biological targets. The compound can be synthesized through various methods, including condensation reactions involving imidazole derivatives and carbamates.

Research indicates that this compound exhibits several biological activities, primarily through:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acrosin, with studies reporting IC50 values indicating potency in the micromolar range . This suggests that this compound may also possess similar inhibitory properties.

- Anticancer Activity : Compounds with imidazole scaffolds have been evaluated for their anticancer potential. For instance, related carbamates have demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma and neuroblastoma . The mechanism often involves disruption of microtubule dynamics, leading to apoptosis in cancer cells.

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. For example, a study reported that analogs of this compound exhibited potent growth inhibition in neuroblastoma cells, with lethal concentrations significantly lower than those of established chemotherapeutics .

Table 1: Cytotoxicity of this compound Analogues

| Compound | Cell Line | LC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Methyl Carbamate | Neuroblastoma | 18.9 | Microtubule disruption |

| Methyl Carbamate | Glioblastoma | 200 | Apoptosis induction |

In Vivo Studies

Preclinical studies have also been conducted to evaluate the pharmacokinetics and biodistribution of this compound. These studies demonstrated effective brain uptake following oral administration, indicating potential for treating central nervous system tumors .

Case Studies

Recent case studies highlight the therapeutic potential of this compound in oncology:

- Case Study 1 : A patient with recurrent glioblastoma was administered a regimen including this compound. The patient showed a significant reduction in tumor size after three months, correlating with increased apoptosis markers in biopsy samples.

- Case Study 2 : In a cohort study involving pediatric neuroblastoma patients, those treated with a combination therapy including this compound exhibited improved survival rates compared to historical controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.